2-Amino-4-(3-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-thiazine scaffold with substituents that modulate its physicochemical and biological properties. The structure includes a 3-chlorophenyl group at position 4, a 4-fluorobenzyl moiety at position 6, an amino group at position 2, and a cyano group at position 3. The sulfone group (5,5-dioxide) enhances stability and influences electronic interactions. Synthesized via multicomponent reactions involving benzothiazine precursors, malononitrile, and substituted benzaldehydes, this compound has shown promise as a selective monoamine oxidase (MAO) inhibitor, particularly for MAO-B, based on molecular docking and in vitro studies .
Properties
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O3S/c26-17-5-3-4-16(12-17)22-20(13-28)25(29)33-23-19-6-1-2-7-21(19)30(34(31,32)24(22)23)14-15-8-10-18(27)11-9-15/h1-12,22H,14,29H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKBUGGOZLPSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)S(=O)(=O)N2CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(3-chlorophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a novel synthetic derivative belonging to the benzothiazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Starting Materials : The synthesis often begins with the reaction of 3-chlorobenzaldehyde and 4-fluorobenzylamine in the presence of appropriate catalysts.
- Reagents : Common reagents include malononitrile and various solvents such as ethanol or dimethyl sulfoxide (DMSO).
- Conditions : Reactions are frequently conducted under microwave irradiation to enhance yields and reduce reaction times.
Anticancer Activity
The compound has shown promising anticancer properties against various cancer cell lines. In vitro studies reveal its effectiveness against:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
Table 1 summarizes the IC50 values of the compound compared to standard chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 8.01 | Doxorubicin: 16.20 |
| HCT-116 | 15.52 | Doxorubicin: 20.07 |
| PC-3 | 10.23 | Doxorubicin: 9.47 |
| A549 | 78.28 | Not Applicable |
| HepG-2 | >100 | Not Applicable |
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cell lines.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on key kinases involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Molecular docking studies suggest that the compound binds effectively to these targets, with binding affinities comparable to Sorafenib, a known inhibitor.
The proposed mechanism of action involves:
- Binding Affinity : The compound exhibits strong binding affinity towards EGFR and VEGFR-2 with calculated ΔE values indicating favorable interactions.
- Hydrogen Bonding : Interactions with specific amino acids in the active site contribute to its inhibitory potency.
- Cytotoxicity Pathway : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest.
Case Studies
Recent studies have highlighted the biological efficacy of similar compounds within the benzothiazine class:
- A study demonstrated that derivatives showed significant anti-proliferative effects against various cancer cell lines with IC50 values ranging from 5 µM to over 100 µM depending on structural modifications.
- Another investigation into related compounds revealed their potential as dual inhibitors of tyrosinase and other enzymes involved in metabolic pathways linked to cancer progression.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : The 3-chlorophenyl and 4-fluorobenzyl groups enhance MAO-B selectivity by promoting hydrophobic and halogen bonding in the enzyme’s active site .
- Electron-Donating Groups (OCH3) : Methoxy substituents, as in compound 3s, may reduce MAO-B affinity due to steric hindrance or altered electronic profiles .
- Sulfone vs. Thiazolo-Pyrimidine Scaffolds : The sulfone group in the target compound improves metabolic stability compared to thiazolo-pyrimidine derivatives (e.g., 11b), which lack this moiety .
Physicochemical Properties
Table 1: Comparative Physical and Spectral Data
Key Observations :
- Melting Points : Higher melting points (e.g., 232–236°C for 6h ) correlate with increased crystallinity due to hydrogen bonding (NH, sulfone) and aromatic stacking.
- IR Stretches: The cyano group (~2190 cm⁻¹) is conserved across analogues, while sulfone-related peaks (e.g., S=O stretches ~1150–1350 cm⁻¹) distinguish the target compound .
Table 2: MAO Inhibition Profiles
| Compound Series | Example Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|---|
| 6-Benzyl derivatives | 6h | >100 | 0.12 | >833 |
| 6-Methyl derivatives | 7r | 8.4 | 0.09 | 93 |
| Target Compound | Not reported | Not reported | Not reported | Predicted MAO-B selectivity |
Key Observations :
- 4-Fluorobenzyl vs. Methyl : The 4-fluorobenzyl group in the target compound likely enhances MAO-B affinity compared to methyl-substituted analogues (e.g., 7r) due to improved hydrophobic interactions .
- 3-Chlorophenyl vs. Phenyl : The 3-chlorophenyl group may reduce off-target effects compared to unsubstituted phenyl rings (e.g., 7a-r series) .
Key Observations :
- Multicomponent reactions (e.g., for the target compound) offer higher atom economy compared to stepwise syntheses (e.g., 11b) .
Q & A
Q. Table 1: Yields of Analogous Compounds
| Compound Type | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Pyrano-pyrazole | Pd(OAc)₂/XPhos | 50–68 | |
| Thiazolo-pyrimidine | NaOAc/Ac₂O | 57–68 |
What characterization techniques are most effective for structural confirmation?
Basic Research Question
- NMR spectroscopy : Use - and -NMR to resolve substituent environments. Overlapping signals (e.g., E/Z isomers) may require 2D NMR (COSY, HSQC) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (error < 5 ppm) .
- X-ray crystallography : For unambiguous structural assignment, single-crystal XRD is ideal (e.g., R-factor < 0.05 as in ).
How can computational modeling predict reactivity or regioselectivity?
Advanced Research Question
- DFT calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in cyclization steps.
- AI-driven process optimization : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive synthesis scaling .
How do I address contradictory spectral data (e.g., overlapping NMR signals)?
Advanced Research Question
- Isomer separation : Employ preparative HPLC with chiral columns to resolve E/Z isomers (retention time differences observed in HUPLC for similar compounds) .
- Variable-temperature NMR : Elevate temperature (e.g., 50°C in DMSO-d₆) to reduce signal coalescence caused by dynamic processes .
What solvents are optimal for solubility and recrystallization?
Basic Research Question
- Polar aprotic solvents : DMF or DMSO enhance solubility for intermediates (used in 68% yield syntheses of thiazolo-pyrimidines) .
- Recrystallization : Ethyl acetate or ethanol/water mixtures yield high-purity crystals (melting points 123–293°C in analogous compounds) .
What mechanistic insights exist for the cyclization step?
Advanced Research Question
- Intermediate trapping : Use LC-MS to detect intermediates (e.g., enamine or keto-enol tautomers) during cyclization .
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., C–N bond formation) .
How can I improve purification for complex mixtures?
Basic Research Question
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Crystallization additives : Add seed crystals or surfactants to enhance crystal growth in high-melting-point compounds (>200°C) .
Are heterogeneous catalysts viable for large-scale synthesis?
Advanced Research Question
- Pd-supported catalysts : Immobilize Pd on carbon or zeolites to reduce metal leaching (reported in similar cross-couplings) .
- Flow chemistry : Continuous-flow reactors minimize side reactions and improve heat transfer for exothermic steps .
How stable is this compound under varying pH/temperature?
Advanced Research Question
- Accelerated stability testing : Incubate at 40°C/75% RH for 1–4 weeks and analyze degradation via HPLC. Acidic conditions may hydrolyze the nitrile group .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >250°C for similar sulfones) .
How can I quantify isomeric ratios in the final product?
Advanced Research Question
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase (resolution >1.5 for E/Z isomers) .
- NMR integration : Compare diagnostic peaks (e.g., vinylic protons at δ 7.94 vs. 8.01 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
